4-Methyl-3-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted phenolates, including compounds similar to 4-Methyl-3-nitrophenol, involves the deprotonation of phenols to form solvatochromic phenolates. These compounds exhibit a reversal in solvatochromism, and their behavior can be explained by the interaction of the dyes with the medium through effects like nonspecific solute-solvent interactions and hydrogen bonding between solvents and the nitro and phenolate groups (Nandi et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenol and its derivatives, including 4-Methyl-3-nitrophenol, often involves hydrogen bonding, leading to the formation of dimers in some cases. For instance, 4-Nitrophenol and 4-methylpyridine form a 1:1 hydrogen-bonded dimer, indicating the importance of intermolecular interactions in determining the structural characteristics of these compounds (Jin et al., 2000).
Chemical Reactions and Properties
4-Methyl-3-nitrophenol undergoes various chemical reactions due to its functional groups. The nitration of phenols, including 4-Methylphenol, with nitrogen dioxide results in the formation of nitrophenols, indicating the reactivity of the phenol group in the presence of nitration agents (Hartshorn et al., 1989).
Physical Properties Analysis
The physical properties of 4-Methyl-3-nitrophenol and related compounds can be inferred from studies on similar nitrophenol derivatives. The analysis of their spectroscopic behavior, solvatochromism, and interactions in various solvent mixtures sheds light on their physical characteristics, such as solubility, absorption spectra, and phase behavior (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Methyl-3-nitrophenol are closely related to its nitro and phenol functional groups, which participate in various chemical reactions, including redox reactions, nitration, and hydrogen bonding interactions. These properties are crucial in determining its reactivity, stability, and potential applications in different fields (Hartshorn et al., 1989).
Scientific Research Applications
Biodegradation and Environmental Decontamination
4-Methyl-3-nitrophenol, as a derivative of organophosphate insecticides, is a subject of interest in environmental biodegradation studies. Ralstonia sp. SJ98, a microorganism isolated from pesticide-contaminated soil, can utilize 3-methyl-4-nitrophenol, a closely related compound, as a carbon and energy source. This bacterium demonstrates chemotaxis and biodegradation capabilities towards 3-methyl-4-nitrophenol, forming catechol as an intermediate in the degradative pathway. This highlights the compound's potential use in bioremediation of environmental contaminants (Bhushan et al., 2000).
Analytical Detection in Environmental and Biological Samples
4-Methyl-3-nitrophenol is a significant metabolite in the analysis of fenitrothion exposure. A method using High-Performance Liquid Chromatography (HPLC) has been developed for detecting 3-methyl-4-nitrophenol in mice urine, a major metabolite of fenitrothion, highlighting the compound's importance in public health risk assessments due to its genotoxicity and carcinogenicity (Surur et al., 2015).
Electrochemical Sensors
Electrochemical sensors based on carbon fiber microelectrode modification have been developed for the analysis of 3-methyl-4-nitrophenol in water. This compound, being highly toxic and an endocrine disruptor, necessitates effective methods for environmental monitoring. The development of these sensors is crucial for tracking this pollutant's presence in the environment (Bako et al., 2017).
Photocatalytic Activity in Environmental Cleanup
Innovative methods like microwave-assisted synthesis of composite nanocones have been employed for the electrochemical detection and photodegradation of 4-Nitrophenol from aqueous solutions. This research indicates the potential application of these materials in the industrial removal and detection of 4-Nitrophenol, relevant to 4-methyl-3-nitrophenol due to their structural similarities (Chakraborty et al., 2021).
Environmental Fate and Toxicity
Research has also focused on the fate and toxic effects of nitrophenols like 4-methyl-3-nitrophenol on anaerobic treatment systems. Understanding the impact of these compounds on methanogenic bacteria is crucial for environmental management and wastewater treatment strategies (Haghighi-podeh & Bhattacharya, 1996).
Safety And Hazards
4-Methyl-3-nitrophenol is considered hazardous. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, and be harmful in contact with skin or if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and storing it locked up .
properties
IUPAC Name |
4-methyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879085 | |
Record name | 3-NITRO-P-CRESOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |
Record name | 3-Nitro-p-cresol | |
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Vapor Pressure |
0.000632 [mmHg] | |
Record name | 3-Nitro-p-cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10808 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Methyl-3-nitrophenol | |
CAS RN |
2042-14-0, 68137-09-7 | |
Record name | 4-Methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |
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Record name | 3-Nitro-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(Or 4)-methyl-3-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |
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Record name | 3-NITRO-P-CRESOL | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-NITRO-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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